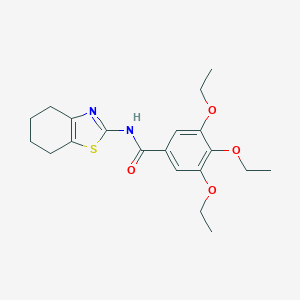
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential use in the treatment of various diseases. In
科学研究应用
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to potential therapeutic applications in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy.
作用机制
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit certain enzymes. Specifically, this compound is known to bind to the active site of enzymes such as carbonic anhydrase and acetylcholinesterase, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in pH and neurotransmitter levels.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to changes in pH levels and the regulation of bicarbonate ions, while inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels and the regulation of muscle contraction.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to act as an inhibitor of certain enzymes. This can be useful in studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for the study of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the potential therapeutic applications of this compound in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy. Another area of interest is the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential toxicity. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(thiophen-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.
属性
分子式 |
C15H15N3S2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-13(11(2)8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
InChI 键 |
AFRSFEXFOGGVHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)



![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)